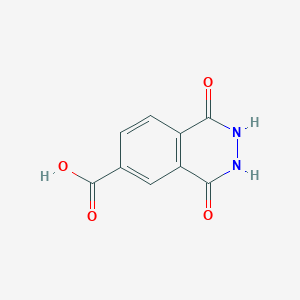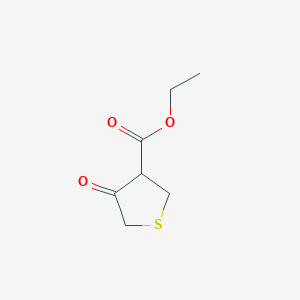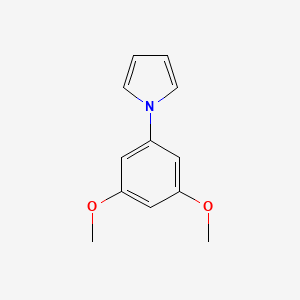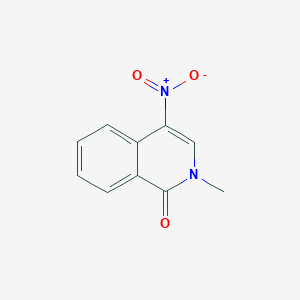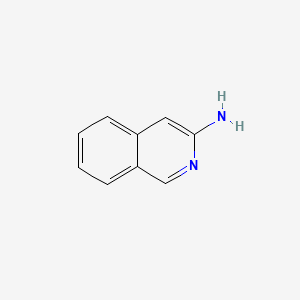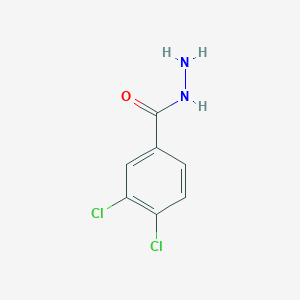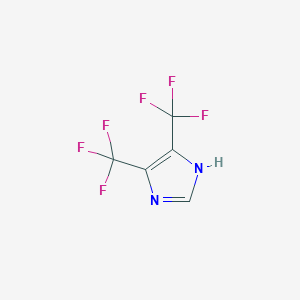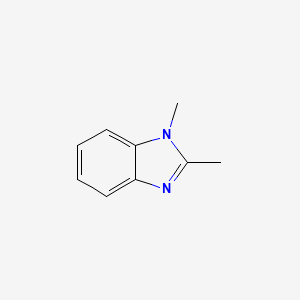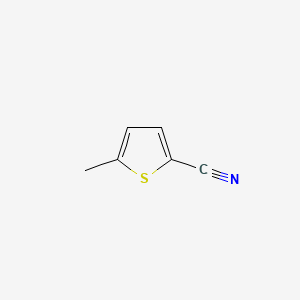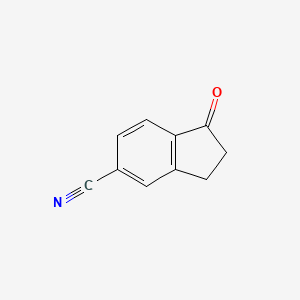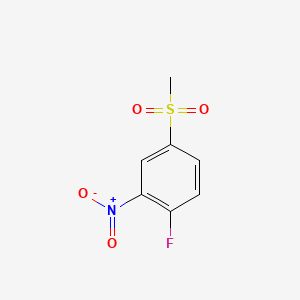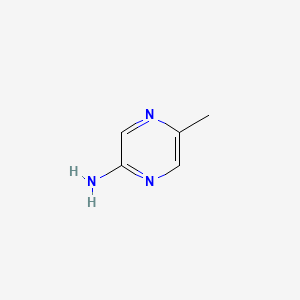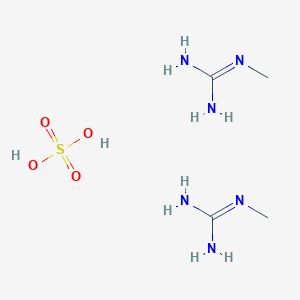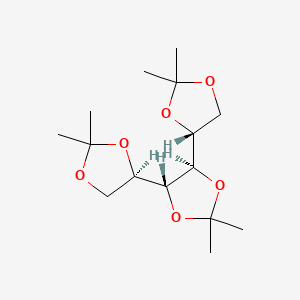
(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4R,4’R,4’‘R,5’R)-2,2,2’,2’,2’‘,2’‘-Hexamethyl-4,4’:5’,4’'-ter(1,3-dioxolane)” is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 . It has gained attention in scientific research due to its unique properties and potential applications.
Physical And Chemical Properties Analysis
This compound has a boiling point of 342.8°C at 760 mmHg . Other physical and chemical properties such as melting point, flash point, and density were not available in the resources.Aplicaciones Científicas De Investigación
Sustainable Solvents for Natural Products Extraction
One study discusses 2-Methyloxolane (2-MeOx) as a bio-based solvent, highlighting its properties, applications, and perspectives for green extraction of natural products and food ingredients. The review emphasizes the environmental and economic viability of 2-MeOx as an alternative to conventional petroleum-based solvents, such as hexane, for extracting lipophilic foodstuff and natural products. This suggests a potential area of application for similar compounds in enhancing the sustainability of chemical processes in food and natural products industries (Rapinel et al., 2020).
Catalytic Non-Enzymatic Kinetic Resolution
Another study reviews developments in catalytic non-enzymatic kinetic resolution (KR), an important area in asymmetric organic synthesis. It details the high enantioselectivity and yield achieved for various compounds through the use of chiral catalysts. This highlights a research application for complex chemical compounds in facilitating efficient and selective synthetic processes (Pellissier, 2011).
Advanced Materials and Liquid Crystals
Research on methylene-linked liquid crystal dimers, including their transitional properties and the identification of a twist-bend nematic phase, indicates a significant application in the development of advanced materials. This area of study explores the structural and electronic properties of compounds for potential use in electronic displays, sensors, and other technologies (Henderson & Imrie, 2011).
Environmental and Health Impact Studies
The occurrence of novel brominated flame retardants in various environments is critically reviewed, including their presence in indoor air, dust, consumer goods, and food. This research underscores the importance of understanding the environmental fate and toxicity of chemical compounds, which is crucial for public health and safety regulations (Zuiderveen et al., 2020).
Chemical Recycling of Polymers
A study on the chemical recycling of poly(ethylene terephthalate) (PET) evaluates methods for recovering pure monomers for repolymerization. This highlights the role of complex chemical processes in sustainability efforts, particularly in addressing the challenges of plastic waste and promoting a circular economy (Karayannidis & Achilias, 2007).
Propiedades
IUPAC Name |
(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-13(2)16-7-9(18-13)11-12(21-15(5,6)20-11)10-8-17-14(3,4)19-10/h9-12H,7-8H2,1-6H3/t9-,10-,11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKECEWYVEGPMPE-DDHJBXDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3COC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3COC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,4'R,4''R,5'R)-2,2,2',2',2'',2''-Hexamethyl-4,4':5',4''-ter(1,3-dioxolane) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

